Differential Modulation of Bone Resorption: 24,25(OH)2D3 Normalizes vs. 1,25(OH)2D3 Exacerbates Osteoclast Activity
In hypophosphatemic (Hyp) mice, a model for X-linked hypophosphatemic rickets, 24,25(OH)2D3 and 1,25(OH)2D3 exhibited comparable efficacy in promoting bone formation parameters (mineralized bone volume, mineral apposition rate). However, they displayed a marked and quantifiable divergence in their effects on bone resorption. While 1,25(OH)2D3 caused excessive stimulation of bone resorption, with osteoclast parameters exceeding control levels, 24,25(OH)2D3 normalized bone resorption to control levels without inducing a hyper-resorptive state [1].
| Evidence Dimension | Bone Resorption (Osteoclast Number/Bone Perimeter and Osteoclast Surface/Bone Surface) |
|---|---|
| Target Compound Data | Normalized to control levels; did not increase with dose (1-1000 µg/kg/day) |
| Comparator Or Baseline | 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) |
| Quantified Difference | 1,25(OH)2D3 increased osteoclast parameters remarkably, exceeding control levels; 24,25(OH)2D3 normalized resorption without excessive stimulation. |
| Conditions | Hypophosphatemic (Hyp) mice, lumbar vertebra, 28-day daily intraperitoneal injection, histomorphometric analysis |
Why This Matters
This functional divergence is critical for studies of bone anabolism or mineralization where 1,25(OH)2D3's potent, dose-limiting hypercalcemic and pro-resorptive effects confound interpretation, making 24,25(OH)2D3 the preferred tool for isolating effects on bone formation.
- [1] Ono T, Tanaka H, Yamate T, Nagai Y, Nakamura T, Seino Y. 24R,25-dihydroxyvitamin D3 promotes bone formation without causing excessive resorption in hypophosphatemic mice. Endocrinology. 1996;137(6):2633-2637. View Source
